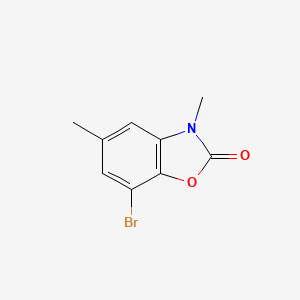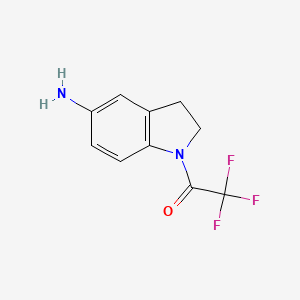![molecular formula C8H12O2 B1446677 Spiro[2.4]heptane-4-carboxylic acid CAS No. 1497476-15-9](/img/structure/B1446677.png)
Spiro[2.4]heptane-4-carboxylic acid
Vue d'ensemble
Description
Spiro[2.4]heptane-4-carboxylic acid is a chemical compound with the CAS Number: 1497476-15-9 . It has a molecular weight of 140.18 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H12O2/c9-7(10)6-2-1-3-8(6)4-5-8/h6H,1-5H2,(H,9,10) .
Molecular Structure Analysis
The molecular structure of this compound consists of a total of 23 bonds. There are 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, and 1 five-membered ring .Physical and Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
Anticonvulsant Evaluation
Spiro[2.4]heptane-4-carboxylic acid derivatives have been synthesized and evaluated for anticonvulsant activity. For instance, spiro[4.5]decane-2-carboxylic acid and its analogues were created to assess the role of the carboxylic acid group in anticonvulsant effects. Such studies explore the potential of these compounds in resisting metabolic alterations, thus focusing on the inherent activity of the carboxylic acid function without metabolic changes (Scott et al., 1985).
Synthesis of Glutamic Acid Analogs
Research has also been conducted on the synthesis of glutamic acid analogs based on the spiro[3.3]heptane skeleton. This involves designing a library of isomeric glutamic acid analogs to probe the topologies of different glutamate receptors (Radchenko et al., 2008).
Chemical Reactions and Ring Expansion
The study of 1-Oxadispiro[2.1.2.2]nonane, prepared by epoxidation of 5-methylenespiro[2.4]heptane, has provided insights into transannular ring expansion and the standard carbenium ion chemistry of protonated oxiranes. This research is significant for understanding the chemical behavior and potential applications of spirocyclic compounds (Adam & Crämer, 1987).
Development of Optically Active Polyamides
Optically active spiro[3.3]heptane-2,6-dicarboxylic acid has been used to develop polyamides. This research involves optical resolution, polymer synthesis, and studying the specific optical rotations of these compounds. Such developments contribute to the field of materials science, particularly in creating polymers with unique optical properties (Tang et al., 1999).
Synthesis of Amino Acids and Drug Design
The synthesis of amino acids based on this compound derivatives has implications in drug design and biochemistry. For instance, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids like ornitine and GABA analogues expands the family of sterically constrained amino acids, which are crucial in chemistry, biochemistry, and drug design (Radchenko et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
spiro[2.4]heptane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)6-2-1-3-8(6)4-5-8/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYOMNVKWOZAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B1446594.png)
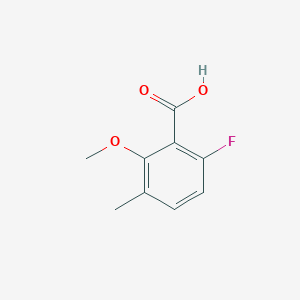
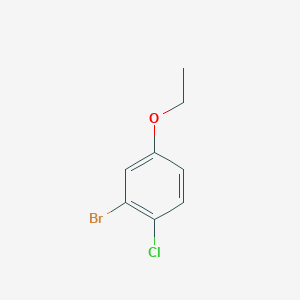
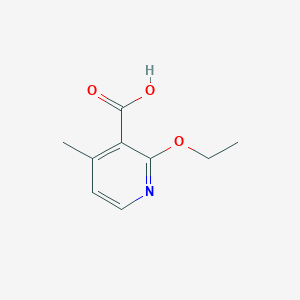
![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide](/img/structure/B1446600.png)
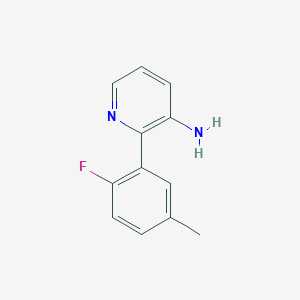
![tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1446604.png)


